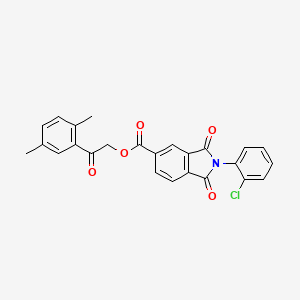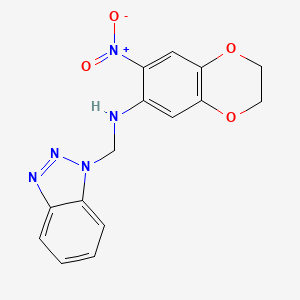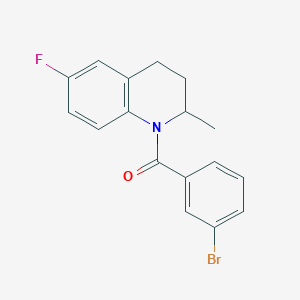
2-(2,5-dimethylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of both dimethylphenyl and chlorophenyl groups, as well as a dioxoisoindole moiety.
Preparation Methods
The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves multiple steps. One common synthetic route includes the condensation of 2,5-dimethylbenzaldehyde with 2-chlorobenzoyl chloride, followed by cyclization with phthalic anhydride. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, often using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the phenyl groups allows for potential oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, with common reagents including halogens and nitrating agents.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-(2,5-dimethylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxoisoindole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The phenyl groups may enhance binding affinity to hydrophobic pockets within proteins, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds include:
2-(2,5-dimethylphenyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: Differing by the position of the chlorine atom on the phenyl ring.
2-(2,5-dimethylphenyl)-2-oxoethyl 2-(2-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: Featuring a bromine atom instead of chlorine.
2-(2,5-dimethylphenyl)-2-oxoethyl 2-(2-fluorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: Containing a fluorine atom in place of chlorine.
Properties
Molecular Formula |
C25H18ClNO5 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H18ClNO5/c1-14-7-8-15(2)18(11-14)22(28)13-32-25(31)16-9-10-17-19(12-16)24(30)27(23(17)29)21-6-4-3-5-20(21)26/h3-12H,13H2,1-2H3 |
InChI Key |
AFBCKCQOKICTPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12481100.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B12481101.png)
![2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-YL]-2-oxoethyl}phthalazin-1-one](/img/structure/B12481123.png)
![N-[1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide](/img/structure/B12481124.png)
![(4R,7S)-3-hydroxy-4-(2-nitrophenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12481137.png)

![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanol](/img/structure/B12481148.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12481151.png)
![2-({[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}amino)-N,N-diethylbenzamide](/img/structure/B12481156.png)
![Propyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12481165.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-methylbutan-1-amine](/img/structure/B12481181.png)
![2-methoxy-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine](/img/structure/B12481192.png)

